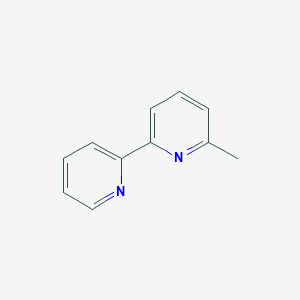

6-Methyl-2,2'-bipyridine

描述

Significance of Substituted 2,2'-Bipyridines in Advanced Chemical Systems

Substituted 2,2'-bipyridines are fundamental building blocks in the development of advanced chemical systems due to the tunability of their steric and electronic properties. mdpi.comtandfonline.com By introducing various functional groups onto the bipyridine framework, chemists can finely control the properties of the resulting metal complexes, such as their redox potentials, photophysical characteristics, and catalytic activity. researchgate.netnih.gov This has led to their application in a wide array of fields, including catalysis, materials science, and photochemistry. mdpi.comnih.govpreprints.org

In the realm of catalysis, metal complexes of substituted bipyridines are employed in a variety of transformations. For instance, nickel(II) complexes with N,N'-chelating ligands, including substituted bipyridines, have shown potential as catalysts for ethylene (B1197577) polymerization. ijcce.ac.ir Rhodium(I) complexes of 6,6'-dihydroxy-2,2'-bipyridine are active catalysts for the carbonylation of methyl acetate. rsc.orgscispace.com Furthermore, ruthenium complexes with substituted bipyridine ligands have been investigated for their catalytic activity in the oxidation of thioanisole (B89551) and the disproportionation of hydrogen peroxide. scirp.org The catalytic efficiency of these complexes is often linked to the electronic nature of the substituents on the bipyridine ligand. nih.gov

The photophysical and photochemical properties of ruthenium(II) polypyridyl complexes containing substituted bipyridines have been extensively studied. dcu.ienih.gov These complexes are known for their metal-to-ligand charge transfer (MLCT) transitions, which are central to their use in applications such as solar energy conversion and photoluminescence. dcu.ie The nature and position of the substituents on the bipyridine ligands can significantly influence the energy of the excited states and the rates of radiative and non-radiative decay, thereby tuning the complex's luminescent properties. nih.govunige.ch For example, the introduction of methyl groups can alter the ligand field strength, which in turn affects the photostability and luminescence of the complex. unige.ch

Stereoelectronic Modulation by the 6-Methyl Substituent and its Research Implications

The methyl group at the 6-position of 2,2'-bipyridine (B1663995) introduces significant stereoelectronic modulations that have profound effects on the properties and reactivity of the ligand and its corresponding metal complexes. These effects are a direct consequence of the methyl group's electron-donating nature and its steric bulk. researchgate.netmdpi.com

Electronic Effects: The methyl group is an electron-donating group, which increases the electron density on the pyridine (B92270) ring. tandfonline.com This enhanced electron density, in turn, increases the σ-donating ability of the adjacent nitrogen atom to a coordinated metal center. mdpi.com This electronic perturbation can influence the electrochemical properties of the resulting metal complexes. For instance, a study on copper complexes with bipyridine ligands showed that increasing the number of methyl substituents leads to a higher reduction potential of the Cu(I)/Cu(II) couple, indicating that the methyl groups stabilize the oxidized Cu(II) state less effectively than the reduced Cu(I) state. acs.org Theoretical studies have also confirmed that electron-donating substituents on the bipyridine ligand are expected to increase its electron-donating ability to a transition metal. tandfonline.com

The interplay of these steric and electronic effects has significant research implications. For example, in the context of ruthenium(II) photophysics, the steric strain from the 6-methyl group can lower the energy of ligand-field states, leading to faster non-radiative decay and quenching of luminescence. unige.ch In catalysis, the steric profile of the 6-methyl substituent can influence substrate access to the metal center and thus modulate the catalytic activity and selectivity. scirp.org The unique stereoelectronic properties of 6-Methyl-2,2'-bipyridine make it a valuable tool for the rational design of metal complexes with tailored properties for specific applications in catalysis, photochemistry, and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂ |

| Molar Mass | 170.21 g/mol |

| CAS Number | 56100-22-2 |

| Appearance | Colorless to pale yellow solid |

| Boiling Point | 117-119 °C at 0.1 mm Hg |

| Density | 1.09 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.607 |

This table contains interactive elements. Click on the headers to sort the data.

Table 2: Spectroscopic Data for this compound and a Nickel(II) Complex

| Compound | UV-Vis λmax (nm) in Methanol | Selected IR Frequencies (cm⁻¹) |

| This compound | 206, 236, 285 ijcce.ac.ir | Not specified |

| [{NiCl(6-mbipy)}₂(μ-Cl)₂] | 209, 245, 300, 312 ijcce.ac.ir | Not specified |

This table contains interactive elements. Click on the headers to sort the data.

Table 3: Crystallographic Data for Selected Metal Complexes of this compound

| Compound | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) |

| [{NiCl(6-mbipy)}₂(μ-Cl)₂] | Ni(II) | Distorted square-pyramidal ijcce.ac.ir | Ni-N1: 2.052(4), Ni-N2: 2.059(4), Ni-Cl1: 2.378(2), Ni-Cl2: 2.424(1), Ni-Cl2': 2.413(1) | N1-Ni-N2: 80.2(2), N1-Ni-Cl1: 96.9(1), N2-Ni-Cl1: 100.1(1) |

| [CoCl₂(C₁₁H₁₀N₂)] | Co(II) | Distorted tetrahedral iucr.org | Co-N1: 2.103(4), Co-N2: 2.094(4), Co-Cl1: 2.247(1), Co-Cl2: 2.241(1) | N1-Co-N2: 78.4(2), Cl1-Co-Cl2: 113.1(1) |

| [HgCl₂(C₁₁H₁₀N₂)] | Hg(II) | Distorted tetrahedral iucr.org | Hg-N1: 2.417(9), Hg-N2: 2.441(9), Hg-Cl1: 2.411(3), Hg-Cl2: 2.427(3) | N1-Hg-N2: 68.9(3), Cl1-Hg-Cl2: 111.4(1) |

| [Pb₄(NO₃)₈(C₁₁H₁₀N₂)₄] | Pb(II) | Heptacoordinated and Hexacoordinated nih.gov | Pb-N distances range from 2.618(9) to 2.671(8) | Not specified |

This table contains interactive elements. Click on the headers to sort the data.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-6-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-5-4-7-11(13-9)10-6-2-3-8-12-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCYXFYLGPOKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348656 | |

| Record name | 6-methyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56100-22-2 | |

| Record name | 6-methyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-2,2'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Methyl 2,2 Bipyridine and Functionalized Analogues

Regioselective Synthesis Strategies

Achieving regiochemical control is paramount in the synthesis of unsymmetrically substituted bipyridines. Several powerful methods have been established to selectively introduce a methyl group at the 6-position of the 2,2'-bipyridine (B1663995) core.

Negishi Cross-Coupling Approaches for Bipyridine Synthesis

The Negishi cross-coupling reaction stands out as a robust and highly efficient method for preparing 6-methyl-2,2'-bipyridine and its isomers in high yields. acs.orgorgsyn.orgorgsyn.orgorgsyn.org This palladium-catalyzed reaction involves the coupling of an organozinc compound with an organohalide. For the synthesis of this compound, the strategy typically pairs a pyridyl zinc reagent with a halogenated pyridine (B92270) partner. orgsyn.org

The general approach involves the reaction of a 2-pyridylzinc halide with a 2-halo-6-methylpyridine, or conversely, a (6-methylpyridin-2-yl)zinc halide with a 2-halopyridine, in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0). orgsyn.org The pyridyl zinc halides are commonly generated in situ either through transmetallation from a pyridyllithium precursor or by the direct reaction of a pyridyl halide with activated zinc. orgsyn.orgorgsyn.org The reactivity of pyridyl halides in Negishi coupling generally follows the trend I > Br > Cl, with bromopyridines being frequently employed. orgsyn.org This methodology is noted for its mild reaction conditions, tolerance to a wide range of functional groups, and its capacity for large-scale synthesis. orgsyn.orgorgsyn.orgorgsyn.org

Table 1: Representative Negishi Cross-Coupling for Methyl-2,2'-Bipyridine Synthesis

| Pyridyl Zinc Reagent Source | Pyridyl Halide/Triflate | Catalyst | Yield |

|---|---|---|---|

| 2-Lithiopryidine + ZnCl₂ | 2-Bromo-6-methylpyridine | Pd(PPh₃)₄ | High |

| 2-Bromo-6-methylpyridine + Zn | 2-Bromopyridine | Pd(dba)₂/XPhos | Good to High |

Note: This table represents typical reaction components. Yields are generally reported as high but can vary based on specific conditions and substrates.

Alkylation Reactions of Pyridine Derivatives

Direct alkylation of the 2,2'-bipyridine (bpy) scaffold offers a more direct route to this compound. A well-established method involves the regioselective mono-ring alkylation using a strong organometallic nucleophile. researchgate.net Specifically, the reaction of 2,2'-bipyridine with methyllithium (B1224462) in an appropriate solvent leads to the nucleophilic addition of a methyl group preferentially at the 6-position of one of the pyridine rings. researchgate.net This selectivity arises from the electronic characteristics of the bipyridine system, where the C6 and C6' positions are activated towards nucleophilic attack. This method provides a straightforward pathway to the desired product without the need for pre-functionalized pyridine precursors.

Transformations via N-Oxidation and Subsequent Functionalization

Controlling regiochemistry can also be achieved by temporarily modifying one of the pyridine rings to direct subsequent reactions. The strategy of mono-N-oxidation is a powerful tool for this purpose. researchgate.net By oxidizing one of the nitrogen atoms in 2,2'-bipyridine to an N-oxide, the electronic landscape of the molecule is altered. This N-oxidation activates the C6-position of the same ring, making it susceptible to nucleophilic attack. researchgate.net While this method has been explicitly detailed for introducing a cyano group (which is then hydrolyzed to a carboxylic acid), the underlying principle of activating the 6-position is broadly applicable for introducing various functional groups, including precursors that could lead to a methyl group. researchgate.net

Post-Synthetic Derivatization of the this compound Framework

The this compound molecule is not only a target in itself but also a valuable starting material for creating more complex, functionalized ligands. orgsyn.org The methyl group serves as a reactive handle for further chemical transformations.

Synthesis of Halomethyl Analogues for Further Functionalization

A key derivatization of this compound is its conversion to 6-(halomethyl)-2,2'-bipyridine analogues, such as 6-(bromomethyl)-2,2'-bipyridine (B3182486) and 6-(chloromethyl)-2,2'-bipyridine. acs.orgorgsyn.org These halomethyl compounds are highly valuable synthetic intermediates, as the halogen atom can be readily displaced by a wide range of nucleophiles, enabling the attachment of diverse functional groups. orgsyn.orgrsc.orgacs.org

The most common method for this transformation is a radical halogenation reaction. This typically involves treating this compound with a halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator. More advanced, high-yield methods have also been developed to improve efficiency and selectivity. One such method involves a two-step process: deprotonation of the methyl group with a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting anion with a silyl (B83357) halide (e.g., chlorotrimethylsilane), and subsequent conversion of the silylmethyl group to a chloromethyl group. orgsyn.org

Table 2: Synthesis of 6-(Hluoromethyl)-2,2'-bipyridine from this compound

| Product | Reagents | Reaction Type |

|---|---|---|

| 6-(Bromomethyl)-2,2'-bipyridine | N-Bromosuccinimide (NBS), Radical Initiator | Radical Halogenation |

| 6-(Chloromethyl)-2,2'-bipyridine | N-Chlorosuccinimide (NCS), Radical Initiator | Radical Halogenation |

These reactions make the halomethyl analogues readily accessible for use in constructing more elaborate molecular architectures. acs.org

Introduction of Diverse Chemical Moieties for Ligand Design

The strategic functionalization of the this compound scaffold is a cornerstone of modern ligand design. By introducing a variety of chemical moieties at specific positions on the bipyridine framework, chemists can meticulously tune the steric, electronic, and coordination properties of the resulting ligands. These modifications are essential for tailoring ligands for a wide range of applications, from catalysis and materials science to the development of advanced photophysical systems. mdpi.commdpi.com The methyl group at the 6-position and the pyridine rings themselves serve as key platforms for these synthetic transformations.

Functionalization of the 6-Methyl Group

The methyl group on this compound is not merely a passive substituent; it is a reactive handle that enables a variety of subsequent chemical modifications. This allows for the elaboration of the ligand structure in the immediate vicinity of the metal coordination site.

Halogenation: A common and effective strategy for activating the methyl group is its conversion to a halomethyl group, primarily bromomethyl or chloromethyl. This is often achieved through high-yield radical halogenation reactions. acs.org The resulting halomethyl-bipyridines are versatile intermediates, as the halogen atom can be readily displaced by a wide range of nucleophiles to introduce new functional groups. researchgate.net

Oxidation: The methyl group can be oxidized to introduce oxygen-containing functionalities. A well-established method involves the use of selenium dioxide (SeO₂) to convert the methyl group into a formyl (aldehyde) group, yielding [2,2'-Bipyridine]-6-carbaldehyde. This aldehyde is a valuable precursor that can undergo further reactions; for instance, it can be oxidized to a carboxylic acid or reduced to a primary alcohol ([2,2'-Bipyridine]-6-methanol), providing access to ligands capable of different types of bonding or intermolecular interactions.

Deprotonation and Alkylation: The methyl group is sufficiently acidic to be deprotonated by a strong base, such as methyllithium, to generate a nucleophilic anion. researchgate.net This anion can then react with various electrophiles. This method has been successfully applied to synthesize phosphine-substituted pincer ligands, such as 6-((di-tert-butylphosphino)methyl)-2,2'-bipyridine (B14855385) (tBu-PNN), by reacting the anion with an appropriate chlorophosphine. researchgate.net This approach also allows for carbon chain extension, as demonstrated by the synthesis of methyl 2,2'-bipyridine-6-propanoate. researchgate.net

Table 1: Examples of Functionalization at the 6-Methyl Position

| Moiety Introduced | Starting Material | Synthetic Method | Purpose in Ligand Design | Reference |

|---|---|---|---|---|

| Bromomethyl (-CH₂Br) | This compound | Radical Halogenation | Creates a reactive site for further nucleophilic substitution. | acs.org |

| Formyl (-CHO) | This compound | Oxidation with SeO₂ | Precursor for alcohols, carboxylic acids, and for forming Schiff base ligands. | |

| Phosphinomethyl (-CH₂PR₂) | This compound | Deprotonation followed by reaction with chlorophosphine | Forms PNN pincer ligands for catalysis. | researchgate.net |

| Propanoate Ester | This compound | Deprotonation followed by reaction with a chloromethyl oxazoline | Extends the carbon chain and introduces an ester functionality. | researchgate.net |

Functionalization of the Pyridine Rings

Beyond modifying the methyl group, the introduction of substituents directly onto the pyridine rings of this compound offers another powerful avenue for ligand tuning. Transition-metal-catalyzed cross-coupling reactions are the premier methods for achieving this. mdpi.com

Cross-Coupling Reactions: Modern synthetic strategies, including Suzuki, Stille, and Negishi cross-coupling reactions, enable the precise installation of a wide array of functional groups onto the bipyridine core. mdpi.comresearchgate.net These reactions typically involve coupling a halogenated bipyridine precursor with an organometallic reagent, such as a boronic acid (Suzuki), an organotin compound (Stille), or an organozinc compound (Negishi). mdpi.com

Introduction of Aryl and Other Groups: A key application of these methods is the synthesis of asymmetrically substituted ligands. For example, 6-methyl-4-phenyl-2,2'-bipyridine and its derivatives have been synthesized for use in copper(I)-based dyes. rsc.org In these systems, the phenyl group can be further functionalized with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., bromo) groups to fine-tune the electronic properties and energy levels of the final metal complex. rsc.org Research has also highlighted the importance of introducing other moieties, such as alkyloxy and thioalkyl groups, at the 6-position to enhance the performance of copper(I) complexes in applications like light-emitting electrochemical cells. mdpi.com

Table 2: Examples of Functionalization on the Pyridine Rings of this compound Analogues

| Moiety Introduced | Position | Synthetic Method | Purpose in Ligand Design | Reference |

|---|---|---|---|---|

| Phenyl | 4 | Cross-coupling | Modulates steric and electronic properties for applications in dye-sensitized solar cells. | rsc.org |

| 4-Bromophenyl | 4 | Cross-coupling | Introduces an electron-withdrawing group to tune electrochemical potential. | rsc.org |

| 4-Methoxyphenyl | 4 | Cross-coupling | Introduces an electron-donating group to tune electrochemical potential. | rsc.org |

| Phosphonic Acid | 4,4' (on a 6,6'-dimethyl analogue) | Multi-step synthesis including cross-coupling and deprotection | Serves as an anchoring group to attach complexes to semiconductor surfaces like TiO₂. | rsc.org |

Coordination Chemistry of 6 Methyl 2,2 Bipyridine Ligands

Steric and Electronic Effects of the 6-Methyl Group on Coordination Behavior

The introduction of a methyl group at the 6-position of the 2,2'-bipyridine (B1663995) framework has profound consequences for its coordination behavior. This substitution imparts both steric hindrance and electronic modifications, which collectively influence the conformational preferences of the ligand upon metal complexation, the strength of the ligand field, and the nature of the interactions with the central metal ion. acs.orgunige.chvulcanchem.com

Conformational Analysis and Dihedral Angle Influences within Metal Complexes

The steric bulk of the 6-methyl group plays a crucial role in the conformation of metal complexes. In many instances, the methyl group forces a distortion in the planarity of the bipyridine ligand system. For example, in a binuclear nickel(II) complex, the pyridine (B92270) rings of the 6-Mebpy ligand are distorted from planarity, with dihedral angles of 9.35° between the two pyridine rings (A/B), 5.00° between one pyridine ring and the coordination plane (A/C), and 4.61° between the other pyridine ring and the coordination plane (B/C). ijcce.ac.ir In contrast, the dihedral angle between the pyridine rings in a protonated 6,6'-dimethyl-2,2'-bipyridyl cation was found to be a more substantial 52.46 (9)°. researchgate.net

This steric influence is also evident in heteroleptic copper(I) complexes. In a complex containing 6-Mebpy and a bulky phosphine (B1218219) ligand (xantphosMes2), the 6-Mebpy unit is disordered over two equally populated orientations. nih.gov This suggests that the steric pressure from the methyl group leads to multiple, low-energy conformational states. Density functional theory (DFT) calculations on this system revealed that the energy difference between two observed conformers is minimal, only 0.28 kcal mol-1. nih.gov

The table below presents selected dihedral angles in metal complexes containing 6-Methyl-2,2'-bipyridine and related ligands, illustrating the impact of methyl substitution on the ligand conformation.

| Complex | Ligand(s) | Dihedral Angle between Pyridine Rings (°) | Reference |

| [{NiCl(6-mbipy)}2(μ-Cl)2] | This compound | 9.35 | ijcce.ac.ir |

| (C12H14N2)[CoCl4] | 6,6'-Dimethyl-2,2'-bipyridyl (protonated) | 52.46 | researchgate.net |

| [Cu(xantphosMes2)(6-Mebpy)][PF6] | This compound, xantphosMes2 | Disordered | nih.gov |

| [Cu(POP)(6-methoxycarbonyl-2,2'-bipyridine)] | 6-methoxycarbonyl-2,2'-bipyridine, POP | 4.640 | researchgate.net |

| [Cu(POP)(6,6'-dimethyl-2,2'-bipyridine)] | 6,6'-dimethyl-2,2'-bipyridine (B1328779), POP | 15.648 | researchgate.net |

Impact on Ligand Field Strength and Metal Ion Interactions

The 6-methyl group influences the ligand field strength and the electronic properties of the metal center through a combination of steric and electronic effects. acs.org The methyl group is electron-donating, which generally increases the electron density on the nitrogen atoms of the bipyridine, potentially leading to stronger σ-donation to the metal. mdpi.com However, the steric hindrance introduced by the methyl group can counteract this electronic effect by forcing longer metal-ligand bond lengths, which would decrease the ligand field strength. unige.ch

In ruthenium(II) polypyridyl complexes, the presence of methyl groups in the 6- and 6,6'-positions can lead to a decrease in the ligand-field strength. unige.ch This is attributed to the steric clash that elongates the Ru-N bonds. This weakening of the ligand field can have significant photophysical consequences, such as promoting the population of non-emissive metal-centered (dd) excited states, leading to the quenching of luminescence. unige.chunige.ch

For copper(I) complexes, the introduction of methyl groups on the bipyridine ligand generally shifts the Cu+/Cu2+ oxidation potential to higher values. nih.gov This is consistent with the electron-donating nature of the methyl groups stabilizing the Cu(I) state. However, the steric hindrance from the 6-methyl group can also lead to a distorted tetrahedral geometry around the copper(I) center, which can influence the electrochemical and photophysical properties. nih.govnih.gov For instance, in a series of heteroleptic copper(I) complexes, increasing the number of methyl groups on the bipyridine ligand resulted in a blue shift in the emission and a move to higher oxidation potentials. nih.gov

Formation and Characterization of Metal Complexes with this compound

This compound readily forms coordination complexes with a variety of transition metals, including ruthenium(II), copper(I), nickel(II), and iron(II). unige.chijcce.ac.irnih.govnih.gov The resulting complexes can be broadly categorized into homoleptic and heteroleptic structures, and can exhibit mononuclear or binuclear architectures.

Homoleptic Coordination Complexes

Homoleptic complexes are those in which all the ligands surrounding the central metal ion are identical. While the steric hindrance of the 6-methyl group can make the formation of homoleptic tris-complexes challenging, they have been synthesized and characterized for several metals.

For example, homoleptic tris(6,6′-dimethyl-2,2′-bipyridine) rare earth metal complexes of the formula M(κ²-dmbp)₃ (where M = Y, Tb, Dy, Ho, Er and dmbp = 6,6′-dimethyl-2,2′-bipyridine) have been synthesized. rsc.org In the case of ruthenium(II), the non-luminescent complex [Ru(m-bpy)₃]²⁺ (m-bpy = this compound) has been studied to understand the influence of the methyl group on its photophysical properties. unige.chunige.ch

A computational study on homoleptic copper(I) complexes of the type [Cu(2,2′-S-bpy)₂]⁺, where S represents methyl substitution at the 6 and/or 6' positions, has shown that the degree of methyl substitution can be used to finely tune the chemical properties and reactivity of the complexes. acs.orgcube-synergy.eu

The table below summarizes some reported homoleptic complexes of ligands related to this compound.

| Complex Formula | Metal Ion | Ligand | Key Finding | Reference |

| M(κ²-dmbp)₃ | Y, Tb, Dy, Ho, Er | 6,6′-dimethyl-2,2′-bipyridine (dmbp) | Synthesis and characterization of homoleptic rare earth metal complexes. | rsc.org |

| [Ru(m-bpy)₃]²⁺ | Ru(II) | This compound (m-bpy) | Investigated for its non-luminescent properties due to a low-lying ligand-field state. | unige.chunige.ch |

| [Cu(2,2′-S-bpy)₂]⁺ (Computational Study) | Cu(I) | 6-methyl and 6,6'-dimethyl-2,2'-bipyridine | Methyl substitution modulates the electrochemical potential and reactivity. | acs.orgcube-synergy.eu |

| [Ru(4,4', 6,6'-tetramethyl-2,2'-bipyridine)₃]²⁺ | Ru(II) | 4,4', 6,6'-tetramethyl-2,2'-bipyridine | Studied as a strained homoleptic complex in comparison to heteroleptic analogs for photobiology applications. | nih.gov |

Heteroleptic Coordination Complexes

Heteroleptic complexes contain a mixture of different ligands coordinated to the central metal ion. This compound is frequently used as a ligand in heteroleptic complexes, often in combination with other diimine or phosphine ligands. nih.gov These mixed-ligand systems allow for the fine-tuning of the electronic and steric properties of the resulting complex.

A number of heteroleptic copper(I) complexes of the type [Cu(P^P)(N^N)][PF₆], where N^N is 6-Mebpy and P^P is a bulky bis(phosphine) ligand, have been synthesized and characterized. nih.govnih.gov These complexes are of interest for their potential applications in light-emitting electrochemical cells. The steric bulk of the 6-methyl group, in conjunction with the properties of the phosphine ligand, influences the geometry and photophysical properties of these complexes. nih.govnih.gov For example, complexes containing 6-Mebpy often exhibit distorted tetrahedral geometries. nih.gov

Ruthenium(II) also forms a variety of heteroleptic complexes with 6-Mebpy. For instance, complexes of the type [Ru(bpy)₂(4,4', 6,6'-tetramethyl-2,2'-bipyridine)]²⁺ have been synthesized and their photobiological activity studied. nih.gov The introduction of the sterically demanding methylated bipyridine ligand alongside two unsubstituted bipyridine ligands allows for a systematic investigation of structure-activity relationships. nih.gov

Mononuclear and Binuclear Architectures

Complexes of this compound can exist as either mononuclear or binuclear species. Mononuclear complexes contain a single metal center, while binuclear complexes feature two metal ions, which may be bridged by ligands.

An example of a binuclear complex is [{NiCl(6-mbipy)}₂(μ-Cl)₂], which was synthesized from the reaction of NiCl₂·6H₂O and 6-Mebpy. ijcce.ac.irijcce.ac.ir In this complex, two nickel(II) centers are bridged by two chloride ligands. The coordination geometry around each nickel ion is a distorted square-pyramidal, and the Ni···Ni distance is 3.533(1) Å. ijcce.ac.ir

Mononuclear complexes are more common, and numerous examples have been reported with various metals. For instance, a series of mononuclear ruthenium(II) complexes of the type [(bpy)₂Ru(H₃pzbzim)]²⁺ and [(phen)₂Ru(H₃pzbzim)]²⁺, where H₃pzbzim is a bridging ligand, have been synthesized as precursors to binuclear species. nih.gov These mononuclear units can then be linked to form binuclear architectures. nih.gov Similarly, mononuclear cobalt(II) mixed ligand complexes containing 2,2'-bipyridine and ethylenediamine (B42938) have been reported. researchgate.net

The choice between a mononuclear and binuclear architecture is often dictated by the stoichiometry of the reactants and the nature of the other ligands present in the coordination sphere.

Coordination with Diverse Transition Metal Ions

The this compound (6-Mebpy) ligand, a derivative of 2,2'-bipyridine, demonstrates versatile coordination behavior with a wide array of transition metal ions. The presence of the methyl group at the 6-position introduces steric hindrance that can influence the geometry, coordination number, and electronic properties of the resulting metal complexes compared to their unsubstituted bipyridine analogues. cymitquimica.comnih.gov This section details the coordination chemistry of 6-Mebpy with various first, second, and third-row transition metals.

First-Row Transition Metal Complexes (e.g., Fe(II), Ni(II), Cu(I/II), Co(II), Zn(II))

The 6-Mebpy ligand readily forms stable complexes with first-row transition metals. The steric influence of the 6-methyl group often results in distorted coordination geometries.

Iron(II) Complexes : Iron(II) coordinates with 6-Mebpy to form complexes such as [Fe(6-Mebpy)₃]²⁺. These complexes are of particular interest due to their spin-crossover (SCO) properties. researchgate.netnih.gov Heteroleptic complexes, for instance [(H₂bip)₂Fe(6-Mebpy)]X₂ (where H₂bip = 2,2'-bi-1,4,5,6-tetrahydropyrimidine), have also been synthesized. nih.gov In these systems, the 6-Mebpy ligand helps to adjust the ligand field strength around the Fe(II) center, a critical factor for observing spin-state switching. nih.gov

Nickel(II) Complexes : A notable example is the binuclear complex [{NiCl(6-mbipy)}₂(μ-Cl)₂], which has been synthesized and structurally characterized. iucr.orgresearchgate.net In this compound, each nickel(II) ion is five-coordinated, adopting a slightly distorted square-pyramidal geometry. iucr.orgresearchgate.net The two nickel centers are bridged by two chloride ligands. iucr.org

Copper(I/II) Complexes : 6-Mebpy forms complexes with both copper(I) and copper(II). The Cu(I) complex Cu(6-Mebpy)₂ has been reported and is noted for its photoluminescent properties. ijcce.ac.irresearchgate.net The methyl group in the 6-position has been shown to be beneficial for enhanced emission quantum yields in such complexes. researchgate.net Copper(II) also forms complexes with bipyridine-type ligands, often resulting in distorted octahedral or square planar geometries depending on the co-ligands. nih.govnih.gov For instance, trinuclear copper(II) complexes with ligands incorporating the this compound moiety can adopt conformations that accommodate the square planar preference of the Cu(II) ion. nih.gov

Cobalt(II) Complexes : Cobalt(II) reacts with 6-Mebpy in the presence of halide ions to form four-coordinate complexes such as [CoCl₂(C₁₁H₁₀N₂)] and [CoBr₂(C₁₁H₁₀N₂)]. researchgate.netnih.goviucr.orgresearchgate.net X-ray diffraction studies reveal a distorted tetrahedral geometry for the Co(II) center in both the chloride and bromide derivatives. nih.goviucr.org

Zinc(II) Complexes : Zinc(II), having a d¹⁰ electronic configuration, forms stable, typically colorless complexes. The complex dichlorido(6-methyl-2,2′-bipyridine-κ²N,N′)zinc(II), [ZnCl₂(C₁₁H₁₀N₂)], has been synthesized and structurally characterized. researchgate.net The Zn(II) atom is four-coordinated by the two nitrogen atoms of the bidentate 6-Mebpy ligand and two chloride ions, resulting in a distorted tetrahedral geometry. researchgate.net

Table 1: Structural Data for Selected First-Row Transition Metal Complexes with this compound

| Complex Formula | Metal Ion | Coordination Geometry | Key Structural Features | Reference(s) |

|---|---|---|---|---|

| [{NiCl(6-mbipy)}₂(μ-Cl)₂] | Ni(II) | Distorted Square-Pyramidal | Binuclear; Ni···Ni distance = 3.533(1) Å | iucr.orgresearchgate.net |

| [CoCl₂(C₁₁H₁₀N₂)] | Co(II) | Distorted Tetrahedral | Monoclinic, P2₁/n space group | researchgate.netiucr.org |

| [CoBr₂(C₁₁H₁₀N₂)] | Co(II) | Distorted Tetrahedral | Monoclinic, P2₁/n space group | nih.govresearchgate.net |

| [ZnCl₂(C₁₁H₁₀N₂)] | Zn(II) | Distorted Tetrahedral | Monoclinic, P2₁/c space group | researchgate.net |

Second and Third-Row Transition Metal Complexes (e.g., Ru(II), Pt(II), Tl(I), Hg(II))

The coordination chemistry of 6-Mebpy extends to heavier transition metals, where it continues to act as a robust N,N'-chelating ligand.

Ruthenium(II) Complexes : Ruthenium(II) forms tris-chelate complexes, with Ru(6-Mebpy)₃₂ being a documented example. iucr.orgijcce.ac.ir These complexes are part of the broader family of ruthenium polypyridyl complexes, which are extensively studied for their rich photophysical and electrochemical properties.

Platinum(II) Complexes : A platinum(IV) complex, [Pt(6-mbipy)Cl₄], has been synthesized and characterized, demonstrating the ability of 6-Mebpy to stabilize higher oxidation states. iucr.orgijcce.ac.ir

Thallium(I) Complexes : A complex with the formula [Tl(6-mbipy)Cl₃(DMSO)] has been reported. ijcce.ac.ir Although listed under Tl(I), the formula suggests a Thallium(III) center, indicating the ligand's capacity to coordinate to various oxidation states of this metal. ijcrcps.com

Mercury(II) Complexes : Several mercury(II) complexes with 6-Mebpy are known, including [Hg(6-mbipy)(SCN)₂] and [Hg(6-mbipy)Cl₂]. iucr.orgijcce.ac.ir These complexes illustrate the ligand's straightforward coordination with d¹⁰ metal ions from the third transition series.

Table 2: Examples of Second and Third-Row Transition Metal Complexes with this compound

| Complex Formula | Metal Ion | Oxidation State | Reference(s) |

|---|---|---|---|

| Ru(6-Mebpy)₃₂ | Ru | +2 | iucr.orgijcce.ac.ir |

| [Pt(6-mbipy)Cl₄] | Pt | +4 | iucr.orgijcce.ac.ir |

| [Tl(6-mbipy)Cl₃(DMSO)] | Tl | +3 | ijcce.ac.irijcrcps.com |

| [Hg(6-mbipy)(SCN)₂] | Hg | +2 | ijcce.ac.ir |

| [Hg(6-mbipy)Cl₂] | Hg | +2 | researchgate.net |

Investigation of Spin-Crossover Phenomena in Iron(II) Complexes

Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. nih.govmdpi.com Iron(II) (a d⁶ ion) complexes with an [FeN₆] coordination sphere are classic examples of SCO systems. nih.gov

The ligand field strength is a crucial determinant of whether a complex will exhibit SCO. The introduction of sterically hindering groups, such as the methyl group in 6-Mebpy, can tune the ligand field to the critical range where the energy difference between the LS and HS states is comparable to thermal energy (kT), allowing for a thermally induced spin transition. nih.gov The tris(this compound)iron(II) ion, [Fe(6-Mebpy)₃]²⁺, is a known example of an SCO system. nih.gov

In the HS state, which is favored at higher temperatures, the eg orbitals are occupied, leading to longer metal-ligand bonds and greater vibrational entropy. researchgate.net As the temperature decreases, the system transitions to the more energetically stable LS state, which is often accompanied by a distinct color change. nih.gov

Research on heteroleptic Fe(II) complexes like [(H₂bip)₂Fe(6-Mebpy)]X₂ has shown that the SCO properties are heavily influenced by the counter-anion (X⁻). nih.gov This anion-dependence highlights the role of the broader crystal lattice and intermolecular interactions in modulating the spin-state switching characteristics of the complex in the solid state. nih.gov Anion-triggered spin-state switching has also been observed for this complex in solution. nih.gov The transition temperature (T₁/₂) and the completeness and abruptness of the spin transition can be finely tuned by modifying components beyond the primary coordination sphere.

Table 3: Spin-Crossover Properties of an Iron(II) Complex with this compound

| Complex | Spin States | Phenomenon | Influencing Factors | Reference(s) |

|---|---|---|---|---|

| [(H₂bip)₂Fe(6-Mebpy)]X₂ | High-Spin (HS) ↔ Low-Spin (LS) | Thermally induced spin-crossover | Counter-anion (X⁻), Temperature | nih.gov |

| [Fe(6-Mebpy)₃]²⁺ | High-Spin (HS) ↔ Low-Spin (LS) | Spin-crossover system | Steric hindrance from methyl group tunes ligand field | nih.gov |

Catalytic Applications Employing 6 Methyl 2,2 Bipyridine Based Ligands

Electrocatalysis Mediated by 6-Methyl-2,2'-Bipyridine Complexes

Complexes incorporating the this compound ligand have demonstrated notable efficacy in electrocatalytic processes, particularly in the reduction of carbon dioxide.

Ruthenium complexes bearing the this compound (6-mbpy) ligand have been investigated as molecular catalysts for the electrochemical reduction of CO2. For instance, the complex [Ru(PO3Et2-ph-tpy)(6-mbpy)(NCCH3)]2+ has been shown to be a selective electrocatalyst for the reduction of CO2 to carbon monoxide (CO) in acetonitrile (B52724) (CH3CN) with a low overpotential of 340 mV. osti.gov When this catalyst is immobilized on a nanocrystalline TiO2 electrode, its performance is enhanced, achieving a turnover number of 237 for the reduction of CO2 to CO over a four-hour period. osti.gov

The introduction of a methyl group at the 6-position of the bipyridine ligand can significantly impact the catalytic activity. In a series of trans(Cl)-[Ru(X,X′-dimethyl-2,2′-bipyridine)(CO)2Cl2] complexes, the position of the methyl groups influences the product selectivity of CO2 reduction. acs.org Specifically, the complex with the 6,6'-dimethyl-2,2'-bipyridine (B1328779) ligand shows a higher selectivity for CO production by suppressing the formation of a Ru(I)-Ru(I) dimer, which is proposed to lead to formate (B1220265) production. diva-portal.org

Similarly, imidazolium-functionalized complexes with 6,6'-dimethyl-2,2'-bipyridine have been studied for CO2 reduction. acs.org These complexes show catalytic current enhancement at less negative potentials compared to the parent complex without the imidazolium (B1220033) functionality. acs.org The catalytic activity is further influenced by the presence of water, with catalytic half-wave potentials shifting to more positive values as the water concentration increases. acs.org

| Catalyst | Product | Turnover Number (TON) | Conditions |

| [Ru(PO3Et2-ph-tpy)(6-mbpy)(NCCH3)]2+ on TiO2 | CO | 237 | 4 hours of electrocatalysis in CH3CN |

| trans-(Cl)-[Ru(6,6'-dimethyl-2,2'-bipyridine)(CO)2Cl2] (photocatalysis) | CO | High selectivity | Suppresses dimer formation, favoring CO production |

| Imidazolium-functionalized Re complex with 6,6'-dimethyl-2,2'-bipyridine | CO | - | Catalytic current enhancement at less negative potentials in CH3CN/H2O |

The steric hindrance introduced by the methyl group in this compound plays a crucial role in the catalytic mechanism. diva-portal.org Density Functional Theory (DFT) calculations have revealed that this steric effect weakens the bond between the metal center (e.g., Ruthenium) and the solvent molecule (e.g., acetonitrile). diva-portal.org This facilitates the dissociation of the solvent molecule, which is a key step in allowing the substrate, such as CO2, to coordinate to the metal center. diva-portal.org

In Ruthenium-terpyridine-bipyridine type catalysts, the introduction of a methyl substituent on the bipyridine ligand allows for CO2 binding after only a one-electron reduction of the catalyst. osti.gov This is because the steric hindrance promotes the dissociation of a coordinated solvent molecule, making a coordination site available for the CO2 substrate at an earlier stage in the catalytic cycle. diva-portal.org This ultimately lowers the overpotential required for CO2 reduction. osti.gov

Furthermore, the hemilabile character of ligands like 6,6'-dimethyl-2,2'-bipyridine, where one of the pyridine (B92270) rings can dissociate, allows for the creation of open coordination sites at the metal center. nih.gov This flexibility is crucial for facilitating catalytic turnover in reactions such as Pd-catalyzed aerobic aza-Wacker reactions. nih.gov DFT studies have shown that ligands like 6,6'-Me2bpy can destabilize the ground-state of the catalyst complex, while stabilizing the rate-limiting transition state, thereby promoting catalysis. nih.gov

Homogeneous Catalysis for Organic Transformations

Ligands based on this compound have also been explored in homogeneous catalysis for various organic transformations.

In the field of iridium-catalyzed C(sp3)-H borylation of aliphatic compounds, the choice of ligand is critical. Interestingly, research has shown that this compound and 6-isobutyl-2,2'-bipyridine are not suitable ligands for this transformation. nih.govresearchgate.netacs.org In sharp contrast, other 2,2'-bipyridine (B1663995) derivatives, particularly those bearing a hydrosilylmethyl group to form a thermally stable NNSi pincer complex, have proven to be effective. nih.govresearchgate.netacs.org This highlights the specific structural and electronic requirements for a ligand to be effective in this particular catalytic system, and demonstrates that not all bipyridine-based ligands are interchangeable.

The this compound ligand has found application in copper-catalyzed cross-coupling reactions. cymitquimica.comcymitquimica.com Stille-type cross-coupling procedures have been utilized to synthesize various symmetrically and unsymmetrically substituted methyl-bipyridines, including those with methyl groups at the 4, 5, and 6 positions. acs.orgnih.gov These ligands can then be used to form copper(II) complexes which have been investigated as catalysts in Atom Transfer Radical Polymerization (ATRP). nih.gov The synthesis of various chiral 2,2'-bipyridine ligands has also been reported, and their copper(I) complexes have shown good enantioselectivity in asymmetric allylic oxidation and cyclopropanation reactions. researchgate.net

Photoredox Catalysis and Photoelectrocatalytic Systems

The unique photophysical properties of metal complexes containing this compound have led to their use in photoredox catalysis and photoelectrocatalytic systems. cymitquimica.com

In the realm of copper-based photoredox catalysis, a 4,6-disubstituted 2,2'-bipyridine ligand, which includes a methyl group at the 6-position, has been designed. acs.org The steric bulk from the methyl group is intended to hinder excited-state structural relaxation and quenching by the solvent, thereby leading to a longer excited-state lifetime. acs.org A copper(I) complex incorporating this ligand, [CuI(4)(Xantphos)][PF6], has been shown to be an efficient catalyst for the chlorotrifluoromethylation of alkenes, demonstrating a broad substrate scope. acs.org

Furthermore, in photoelectrocatalytic systems for CO2 reduction, a Ru(II) complex, [Ru(HO-tpy)(6-mbpy)(NCCH3)]2+, has been immobilized on a p-type silicon electrode. researchgate.net This setup allows for electron transfer from the silicon to the ruthenium complex under illumination, driving the photoelectrocatalytic reduction of CO2. researchgate.net

The activation pathway of trans(Cl)-[Ru(6,6′-dimethyl-2,2′-bipyridine)(CO)2Cl2] in the presence of a photosensitizer has been studied using transient IR spectroscopy. acs.org This research revealed a complex reaction pathway involving electron transfer, ligand exchange, and rearrangement, ultimately leading to the formation of a stable hydride species that is active in the catalytic cycle. acs.org

| Catalytic System | Application | Key Feature of this compound Ligand |

| [CuI(4)(Xantphos)][PF6] (4 is a 4,6-disubstituted bipyridine) | Photoredox chlorotrifluoromethylation | Steric bulk from the 6-methyl group enhances excited-state lifetime. acs.org |

| [Ru(HO-tpy)(6-mbpy)(NCCH3)]2+ on p-Si electrode | Photoelectrocatalytic CO2 reduction | Facilitates electron transfer from the semiconductor to the catalytic center. researchgate.net |

| trans(Cl)-[Ru(6,6′-dimethyl-2,2′-bipyridine)(CO)2Cl2] | Photocatalytic CO2 reduction | Influences the catalyst activation pathway and product selectivity. acs.org |

Photophysical Properties and Excited State Dynamics of 6 Methyl 2,2 Bipyridine Metal Complexes

Luminescence Characteristics and Emission Spectroscopy

The introduction of a 6-methyl group to the 2,2'-bipyridine (B1663995) (bpy) ligand framework significantly influences the luminescence characteristics of its metal complexes. This substitution imparts steric hindrance that can alter the coordination geometry and electronic properties of the complex, thereby affecting its emission behavior.

Complexes of 6-methyl-2,2'-bipyridine with various transition metals, particularly ruthenium(II) and copper(I), have been the subject of detailed spectroscopic studies. The emission from these complexes typically originates from a metal-to-ligand charge transfer (MLCT) excited state. rsc.orgacs.org Upon photoexcitation, an electron is promoted from a metal-centered d-orbital to a π* orbital of the bipyridine ligand. The subsequent relaxation of this excited state can occur through radiative (luminescence) or non-radiative pathways.

The emission spectra of these complexes are often broad and can be influenced by factors such as the solvent, temperature, and the nature of other ligands in the coordination sphere. For instance, in ruthenium(II) complexes, the emission properties are sensitive to the energy gap between the emissive 3MLCT state and higher-lying metal-centered (MC) states. researchgate.net

The presence of the 6-methyl group can have a pronounced effect on the luminescence quantum yields (Φ) and excited-state lifetimes (τ) of metal complexes. The steric bulk of the methyl group can hinder vibrational motions and solvent interactions that often lead to non-radiative decay, thus potentially increasing the quantum yield and lifetime. rsc.org

For example, in a series of copper(I) complexes with a xantphos (B1684198) ancillary ligand, the complex containing this compound, [Cu(xantphos)(6-Mebpy)][PF6], exhibited a solid-state photoluminescence quantum yield (PLQY) of 34% with a lifetime of 9.6–11 μs. rsc.org This is a significant observation, as many copper(I) complexes are weakly emissive in the solid state. The steric hindrance provided by the methyl group helps to suppress non-radiative decay pathways, leading to enhanced emission.

In ruthenium(II) complexes, the methyl group can influence the energy of the metal-centered (dd) states. rsc.org If the methyl group causes a destabilization of the dd states relative to the emissive 3MLCT state, it can lead to a longer lifetime and higher quantum yield by reducing the probability of thermal population of the non-emissive dd states. rsc.org

| Complex | Emission Maximum (λem, nm) | Quantum Yield (Φ) | Lifetime (τ, μs) | Conditions |

|---|---|---|---|---|

| [Cu(xantphos)(6-Mebpy)][PF6] | - | 0.34 | 9.6 - 11 | Solid State |

| [Cu(xantphos)(6-Etbpy)][PF6] | - | 0.37 | - | Solid State |

| [Cu(xantphos)(6,6'-Me2bpy)][PF6] | - | 0.37 | - | Solid State |

A particularly interesting photophysical phenomenon observed in some copper(I) complexes of this compound is Thermally Activated Delayed Fluorescence (TADF). rsc.orgbohrium.com TADF is a mechanism that allows for the harvesting of triplet excitons, which are typically non-emissive in purely organic molecules, to generate delayed fluorescence. This process is highly desirable for applications in organic light-emitting diodes (OLEDs). bohrium.comnih.gov

The TADF mechanism relies on a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. rsc.org In such cases, thermal energy can promote reverse intersystem crossing (RISC) from the T1 state back to the S1 state, from which fluorescence can occur. This results in a delayed emission component with a lifetime that is much longer than that of prompt fluorescence.

In copper(I) complexes containing this compound, the coordination geometry and the nature of the ligands can be tuned to achieve a small ΔEST. For instance, in [Cu(xantphos)(6-Mebpy)][PF6], DFT calculations predicted a T1 state with 3MLCT character and an S1-T1 energy difference in the range of 0.17–0.21 eV. rsc.org This relatively small energy gap allows for efficient RISC and subsequent TADF. The observation of long lifetimes and a red shift in the emission upon cooling are characteristic features that support the presence of TADF in these systems. acs.org

Ultrafast Time-Resolved Spectroscopic Investigations of Excited States

Ultrafast time-resolved spectroscopy provides crucial insights into the dynamics of excited states in metal complexes, revealing the pathways and timescales of relaxation processes that occur on the femtosecond to picosecond timescale.

Upon photoexcitation into the MLCT band of a this compound complex, an electron is transferred from the metal to the ligand, creating a transient charge-separated state. rsc.orgacs.org The initial excited state is a singlet MLCT (1MLCT) state, which typically undergoes rapid intersystem crossing (ISC) to the corresponding triplet MLCT (3MLCT) state within tens to hundreds of femtoseconds. acs.orgmpg.de

For [Ru(mbpy)3]2+ (where mbpy = this compound), ultrafast time-resolved infrared spectroscopy has shown that following excitation into the 1MLCT band, an intermediate state with a lifetime of about 400 ps is observed during the relaxation of the 3MLCT state back to the ground state. rsc.org This is in contrast to the parent [Ru(bpy)3]2+ complex, where no such intermediate is evident. rsc.org This suggests that the methyl group alters the potential energy surfaces of the excited states and introduces new relaxation pathways.

The localization of the excited electron on a specific ligand can also be a dynamic process. In some systems, the electron may initially be delocalized over multiple ligands before localizing on one on an ultrafast timescale. nih.gov

The deactivation of the emissive 3MLCT state can occur through several non-radiative pathways, including internal conversion to the ground state and thermal population of higher-lying excited states. Two important types of excited states that can be involved in these deactivation pathways are interligand (IL) and metal-centered (MC) states.

IL states are excited states that are localized on the ligands, while MC states (also known as dd states) involve the excitation of an electron between d-orbitals of the metal center. MC states are often dissociative in nature and can provide an efficient non-radiative decay channel. researchgate.net

In ruthenium complexes, the relative energies of the 3MLCT and 3MC states are crucial in determining the photophysical properties. For [Ru(mbpy)3]2+, the presence of the methyl groups is calculated to lower the energy of the 3dd state relative to the 3MLCT state compared to [Ru(bpy)3]2+. rsc.org This can facilitate thermal population of the 3MC state from the 3MLCT state, leading to a faster non-radiative decay and a lower luminescence quantum yield at room temperature. The intermediate observed in the transient IR spectroscopy of [Ru(mbpy)3]2+ has been attributed to the population of this 3dd state. rsc.org

| Complex | Excitation Wavelength (nm) | Observed Intermediate State | Intermediate Lifetime (ps) |

|---|---|---|---|

| [Ru(bpy)3]2+ | 400 | No | - |

| [Ru(mbpy)3]2+ | 400 | Yes | ~400 |

Development of Photochemical Molecular Devices and Photosensitizers

The unique photophysical properties of this compound metal complexes make them attractive candidates for use in photochemical molecular devices and as photosensitizers. Their ability to absorb visible light and generate long-lived excited states is a key requirement for these applications.

As photosensitizers, these complexes can be used to initiate photochemical reactions by transferring energy or an electron to another molecule. The long lifetime of the 3MLCT state allows for efficient interaction with substrates. The tunability of the redox potentials and excited-state energies through ligand modification, including the introduction of methyl groups, provides a means to optimize their performance for specific applications.

In the context of photochemical molecular devices, these complexes can function as light-harvesting units or as components in systems for artificial photosynthesis. The development of copper(I) complexes exhibiting TADF is particularly promising for their use as emitters in light-emitting electrochemical cells (LECs). rsc.orgrsc.org For example, LECs incorporating [Cu(xantphos)(Mebpy)][PF6] have been fabricated and have shown promising device lifetimes. rsc.org

Supramolecular Architectures and Self Assembly Incorporating 6 Methyl 2,2 Bipyridine Moieties

Design Principles for Metal-Organic Supramolecular Systems

The formation of discrete, well-defined metal-organic supramolecular architectures is governed by a set of fundamental design principles that rely on the geometric and chemical information encoded in the constituent metal ions and organic ligands. The predictability of the final structure hinges on the highly directional nature of metal-ligand coordination bonds.

Key factors influencing the design of these systems include:

Coordination Geometry of the Metal Ion: The inherent preference of a metal ion for a specific coordination geometry (e.g., octahedral, square planar, tetrahedral) dictates the number and spatial orientation of the ligands that can bind to it. This, in turn, defines the vertices of the resulting polyhedron or the nodes of a framework.

Ligand Geometry and Binding Sites: The geometry of the organic ligand, including the angle between its coordination sites, is a critical determinant of the final architecture. Bidentate ligands like 6-methyl-2,2'-bipyridine act as linkers or edges in the self-assembly process.

Metal-Ligand Binding Affinity: The strength and lability of the metal-ligand bonds can influence whether the self-assembly process is under thermodynamic or kinetic control. Reversible interactions allow for "error correction" and favor the formation of the most thermodynamically stable product.

Secondary Building Units (SBUs): In the context of metal-organic frameworks (MOFs), the concept of SBUs is crucial. SBUs are polynuclear metal clusters or complexes that act as predefined nodes, connected by organic linkers to form extended networks. The structure of the SBU is primarily determined by the coordination arrangement of the ligands around the metal cations. nih.gov

The interplay of these principles allows for the rational design of complex supramolecular structures with desired shapes, sizes, and functionalities.

Role of this compound in the Formation of Metal-Organic Cages and Frameworks

The unique steric profile of this compound makes it a valuable component in the construction of both discrete metal-organic cages (MOCs) and extended metal-organic frameworks (MOFs).

Metal-Organic Cages (MOCs):

MOCs, or metal-organic polyhedra (MOPs), are discrete, soluble supramolecular entities with well-defined shapes and internal cavities. The steric bulk introduced by the methyl group in this compound can be exploited to direct the formation of specific cage architectures. For instance, in systems prone to forming multiple isomers, the steric hindrance can favor the formation of a single, less-strained isomer.

Research has shown that sterically demanding substituents in the 6- and 6,6'-positions of 2,2'-bipyridine (B1663995) can be accommodated in the coordination sphere of metal ions like copper(I), leading to stable heteroleptic complexes. rsc.org This principle is crucial for the programmed self-assembly of complex, multi-component cages where the steric clash of bulky groups can be used to prevent the formation of undesired homoleptic species and favor the desired heteroleptic structure.

Metal-Organic Frameworks (MOFs):

MOFs are crystalline, porous materials constructed from metal nodes and organic linkers. While the methyl group in this compound might not directly participate in the framework extension, it can play a significant role as an ancillary or chelating ligand that modulates the structure and properties of the MOF.

Studies on MOFs synthesized with various 2,2'-bipyridyl derivatives have revealed that pendant methyl groups on the surface of the SBUs can introduce sterical constraints. nih.gov These constraints can hinder the dense packing of the SBUs, which in turn can lead to an increase in the pore volumes of the final MOF product. nih.gov For example, a comparison of manganese(II)-based MOFs with unsubstituted 2,2'-bipyridine and 5,5'-dimethyl-2,2'-bipyridine showed that the presence of methyl groups led to a higher relative porosity. nih.gov Although this example does not use this compound, it highlights the general principle that methyl substitution can influence the packing and porosity of MOFs.

The table below summarizes some research findings on metal-organic frameworks incorporating substituted bipyridine ligands.

| Compound | Metal Ion | Bipyridine Ligand | Dimensionality | Key Finding | Reference |

|---|---|---|---|---|---|

| [Mn3(btdc)3(bpy)2]·4DMF | Mn(II) | 2,2′-bipyridyl (bpy) | 3D | Forms a 3D framework with a relative porosity of 34%. | nih.gov |

| [Mn3(btdc)3(5,5′-dmbpy)2]·5DMF | Mn(II) | 5,5′-dimethyl-2,2′-bipyridyl (5,5′-dmbpy) | 2D | Methyl groups lead to a 2D layered net and increased porosity (41%) compared to the unsubstituted analogue. | nih.gov |

| [Mn(btdc)(4,4;-dmbpy)] | Mn(II) | 4,4′-dimethyl-2,2′-bipyridyl (4,4′-dmbpy) | - | Electron-donating methyl groups in the para-position increase the nucleophilicity of the nitrogen atoms, leading to stronger coordination. | nih.gov |

Control over Self-Assembly Processes and Resulting Structural Topologies

The self-assembly of metal-organic architectures is a dynamic process that can be influenced by a variety of factors to control the final structural topology. The interplay between thermodynamics and kinetics is a key aspect of this control. nih.gov Thermodynamically controlled processes, often facilitated by reversible coordination bonds, allow for the system to reach its most stable state, whereas kinetically controlled processes can lead to the formation of metastable intermediates. nih.gov

The steric hindrance imparted by the methyl group in this compound is a powerful tool for exerting kinetic and thermodynamic control over the self-assembly process. This steric bulk can:

Direct Isomer Formation: In the formation of complex structures with multiple possible isomers, the steric clash of the methyl group can disfavor the formation of certain isomers, leading to a higher yield of the desired product. rsc.org

Prevent Polymerization: In some cases, the steric bulk can prevent the formation of extended polymeric structures and favor the formation of discrete, cyclic, or caged assemblies.

Dictate Topological Outcomes: The cumulative effect of these steric influences can lead to the selective formation of a specific structural topology over others. For example, in manganese-based MOFs, the use of bulkier N-donor ligands has been shown to decrease the dimensionality of the framework and the nuclearity of the SBUs. nih.gov

The table below provides examples of how substituents on bipyridine ligands can influence the resulting supramolecular structures.

| Ligand System | Controlling Factor | Observed Outcome | Reference |

|---|---|---|---|

| 6-(but-3-en-1-yl)-6′-methyl-2,2′-bipyridine with Cu(I) | Steric bulk of substituents | Formation of stable heteroleptic complexes, demonstrating that significant steric bulk can be accommodated. | rsc.org |

| 5,5′-dimethyl-2,2′-bipyridyl vs. 2,2'-bipyridyl in Mn(II) MOFs | Steric constraints from methyl groups | Change in dimensionality from a 3D framework to a 2D layered net and an increase in pore volume. | nih.gov |

| Tris-bipyridine ligand with metal ions | Kinetic vs. Thermodynamic control | Progressive conversion from a kinetically favored triple helicate to a thermodynamically favored circulate helicate. | nih.gov |

Computational and Theoretical Investigations of 6 Methyl 2,2 Bipyridine and Its Complexes

Density Functional Theory (DFT) for Electronic Structure and Reactivity Studies

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure and reactivity of molecules. For 6-Methyl-2,2'-bipyridine and its complexes, DFT calculations have been instrumental in predicting and analyzing a range of properties, from electrochemical behavior to the elucidation of complex reaction pathways.

DFT calculations have been successfully employed to predict and analyze the electrochemical potentials and redox behavior of this compound complexes. The introduction of a methyl group at the 6-position influences the electron density of the bipyridine framework, which in turn affects the redox properties of the corresponding metal complexes.

Theoretical studies have shown a correlation between the computed highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of the ligand and the redox potentials of its metal complexes. For instance, in a series of substituted bipyridine complexes of iron(II), it was demonstrated that the shifts in the HOMO and/or σ-donor orbital energies of the isolated ligands correspond to the shifts in the Fe(III)/Fe(II) reduction potentials of the complexes. nih.gov This approach allows for the prediction of how substituents like the methyl group in this compound will tune the electrochemical behavior of the resulting complexes.

A computational study on homoleptic copper(I) complexes with substituted bipyridine ligands, including this compound, revealed a nearly linear correlation between the measured half-wave potential (E₁/₂) and the percentage of methyl group substitution. acs.org This finding underscores the predictive power of DFT in understanding how systematic ligand modification impacts the electrochemical properties of the metal center. acs.org The study highlighted that the degree of methyl substitution is expected to influence the electrochemical potential of the copper center through both steric and electronic effects. acs.org

The following table summarizes computed redox potential data for a series of copper(I) complexes, illustrating the effect of methyl substitution.

| Complex | % Methyl Substitution | Computed Redox Potential (V vs Fc⁺/Fc) |

| [Cu(2,2'-bpy)₂]⁺ | 0% | -0.45 |

| [Cu(this compound)₂]⁺ | 50% | Not explicitly stated, but intermediate |

| [Cu(6,6'-dimethyl-2,2'-bipyridine)₂]⁺ | 100% | +0.17 |

| Data sourced from a computational study on copper(I) bipyridine complexes. acs.org |

DFT calculations have been pivotal in elucidating the mechanisms of reactions involving this compound, particularly in the context of C-H bond activation and cyclometalation reactions. One of the most studied reactions is the "rollover" cyclometalation, where a C-H bond on the bipyridine ligand is activated, leading to the formation of a new metal-carbon bond.

Computational studies on platinum(II) complexes with 6-substituted-2,2'-bipyridines have detailed the reaction pathway for this unusual C-H activation. acs.org The reaction of cis-[Pt(R)₂(DMSO)₂] (where R = Me or Ph) with 6-substituted bipyridines proceeds through a detectable intermediate to yield a cyclometalated product where the ligand is N',C(3) coordinated. acs.org DFT calculations have been used to map the potential energy surface of such reactions, identifying transition states and intermediates, thereby providing a detailed mechanistic picture.

For instance, in the gas-phase behavior of cationic platinum(II) bipyridine complexes, DFT-based computations, in conjunction with labeling experiments, have confirmed the "rollover" cyclometalation pathway. nih.gov This involves the combination of a hydrogen atom from the C(3)-position of the bipyridine with a methyl group bound to the platinum, resulting in the elimination of methane. nih.gov

The regioselectivity of C-H activation in 6-substituted bipyridines is also a subject of computational investigation. Steric factors play a significant role, and DFT calculations can help rationalize why in 6-substituted bipyridines, C-H activation typically occurs on the substituted pyridine (B92270) ring. mdpi.com The competition between C-H activation at the C(3)-position and at the substituent itself can also be explored computationally. mdpi.com

The methyl group in this compound introduces both steric and electronic perturbations compared to the unsubstituted 2,2'-bipyridine (B1663995). DFT provides a quantitative framework to assess these effects on the molecular properties of the ligand and its metal complexes.

Electronic Effects: The methyl group is an electron-donating group, which increases the electron density on the pyridine ring. This increased electron-donating ability can influence the strength of the metal-ligand bond and the photophysical properties of the complexes. For example, in ruthenium(II) polypyridyl dyes, electron-donating substituents on the bipyridine ligands generally lead to a negative shift in the excited-state potential, which can result in faster electron injection in dye-sensitized solar cells. nih.gov

Steric Effects: The steric hindrance introduced by the methyl group at the 6-position is significant and can have a profound impact on the coordination geometry and stability of the resulting metal complexes. A methyl substituent in the 6-position has a ζ angle of approximately 125°, which exceeds the 90° space theoretically available in a square planar configuration by 35°. mdpi.comacs.org This steric clash can force distortions in the coordination sphere, influencing bond lengths and angles.

DFT calculations have been used to quantify these steric effects. For instance, in a study of platinum(II) complexes, it was shown that despite the expected instability due to steric hindrance in a particular isomer of a rollover complex, DFT calculations revealed it to be the most stable. mdpi.com This highlights the ability of computational methods to provide counterintuitive yet accurate insights into molecular stability.

The following table presents data on the ζ angle, a measure of steric hindrance, for different substituents on the 2,2'-bipyridine ligand.

| Ligand | Substituent | ζ Angle (°) |

| 2,2'-bipyridine | H | 98.8 |

| This compound | CH₃ | ~125 |

| 6-Ethyl-2,2'-bipyridine | CH₂CH₃ | 125 - 157 |

| 6-Methoxy-2,2'-bipyridine | OCH₃ | 109 - 152 |

| Data adapted from a study on Pt(II) derivatives of 6-substituted 2,2'-bipyridines. mdpi.comacs.org |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Metal Interactions

Beyond static DFT calculations, molecular modeling and dynamics simulations offer a means to explore the conformational landscape of this compound and the dynamic nature of its interactions with metal ions.

The free 2,2'-bipyridine ligand exhibits conformational flexibility, primarily through rotation around the C(2)-C(2') bond. The introduction of a methyl group at the 6-position introduces a steric barrier that influences the preferred conformation. Potential energy surface scans can be performed to investigate this conformational flexibility. acs.org While unsubstituted 2,2'-bipyridine has a global minimum in a planar transoid conformation, the steric bulk of the methyl group in this compound would be expected to favor a more twisted conformation to alleviate steric strain.

Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of this compound and its complexes in solution. These simulations can reveal the structure of the solvation shell around the complex and the dynamics of ligand exchange processes. For instance, MD simulations have been used to investigate the excited-state solute and solvation structure of transition metal complexes with bipyridine ligands in different solvents. rsc.org Such studies can provide insights into how the solvent environment influences the properties and reactivity of the complexes.

While specific MD simulation studies focusing solely on this compound are not abundant in the literature, the methodologies applied to other bipyridine complexes are directly transferable. These simulations can be used to explore how the methyl group affects the flexibility of the ligand upon coordination and the stability of the metal-ligand bonds over time. The interaction energies between the ligand and the metal ion can be calculated, providing a quantitative measure of the stability of the complex.

常见问题

Q. What are the most reliable synthetic methods for preparing 6-methyl-2,2'-bipyridine, and how do reaction conditions influence yield and purity?

The Negishi cross-coupling reaction is a gold-standard method for synthesizing methyl-substituted bipyridines. For this compound, pyridyl zinc halides (generated via transmetallation of pyridyllithium intermediates or direct Zn activation) react with 2-halo-6-methylpyridine under palladium catalysis (e.g., Pd(PPh₃)₄). Key conditions include anhydrous THF, low temperatures (−78°C), and inert atmospheres to prevent side reactions. Yields exceeding 90% are achievable with optimized stoichiometry and purification via silica gel chromatography . Challenges include regioselectivity control; methyl groups at the 6-position minimize steric hindrance, favoring coupling at the 2-halo site .

Q. How is X-ray crystallography employed to characterize this compound metal complexes, and what software tools are recommended?

Single-crystal X-ray diffraction is critical for determining coordination geometry and ligand-metal interactions. For example, [Ru(6-mbpy)(terpyridine)(CH₃CN)]²⁺ (6-mbpy = this compound) structures reveal octahedral geometry with bond lengths and angles confirming π-backbonding effects. The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used due to its robustness with small-molecule datasets. ORTEP-3 provides graphical visualization of thermal ellipsoids and hydrogen bonding networks .

Advanced Research Questions

Q. How do steric and electronic effects of the 6-methyl group impact catalytic activity in transition-metal complexes for CO₂ reduction?

In Ru(II) polypyridyl catalysts (e.g., [Ru(tpy)(6-mbpy)(CH₃CN)]²⁺), the 6-methyl group introduces steric bulk that destabilizes the CH₃CN ligand, accelerating its dissociation and facilitating CO₂ coordination. This steric effect lowers overpotentials by enabling catalytic turnover at the first reduction potential (−1.2 V vs. SCE). Electronic effects are secondary but notable: methyl substituents slightly increase electron density at the metal center, enhancing CO₂ binding affinity. DFT studies corroborate these mechanistic insights .

Q. What methodologies resolve contradictions in spectroscopic data for this compound complexes, particularly in mixed-valence systems?

Intermediate-valence tautomerism (e.g., in Cp*₂Yb(6-mbpy) complexes) can complicate NMR and EPR interpretations. Combining variable-temperature magnetic susceptibility measurements with XANES/EXAFS spectroscopy clarifies oxidation states. For instance, temperature-dependent shifts in ν(C=N) IR bands (1550–1600 cm⁻¹) distinguish Yb(II) vs. Yb(III) contributions. Multi-technique validation is essential to address discrepancies .

Q. How are structure-activity relationships (SARs) evaluated for this compound derivatives in anticancer research?

SAR studies involve synthesizing analogs (e.g., 5-methyl, 6-bromo derivatives) and testing cytotoxicity against cancer cell lines (e.g., HCT-116 colorectal). Lipophilicity (logP), IC₅₀ values, and selectivity indices (SI = IC₅₀_normal / IC₅₀_cancer) are quantified. For example, this compound Pt(II) complexes show IC₅₀ = 5–10 μM in HCT-116, with SI > 2, indicating selective toxicity. Flow cytometry further probes apoptosis mechanisms .

Methodological Tables

Table 1: Key Synthetic Conditions for Negishi Coupling of this compound

Table 2: Spectroscopic Signatures of this compound Complexes

| Technique | Key Observations | Interpretation |

|---|---|---|

| UV-Vis (CH₃CN) | λ_max = 450–470 nm | Metal-to-ligand charge transfer (MLCT) |

| EPR (Yb complexes) | g⊥ = 4.2, g∥ = 0 | Intermediate valence state |

| IR (C=N stretch) | 1580–1600 cm⁻¹ | π-backbonding strength |

Critical Considerations

- Regioselectivity in Synthesis: Methyl groups at the 6-position minimize steric clashes, but competing coupling at 4- or 5-positions requires careful monitoring via GC-MS or HPLC .

- Biological Assay Design: Use MTT assays with MRC-5 normal lung fibroblasts to establish selectivity indices, avoiding false positives from non-specific cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。